molecular formula C18H5F10Sb B13119710 Stibine, bis(pentafluorophenyl)phenyl- CAS No. 21041-56-5

Stibine, bis(pentafluorophenyl)phenyl-

Cat. No.: B13119710
CAS No.: 21041-56-5
M. Wt: 533.0 g/mol
InChI Key: QBCOHNFSGAVGGG-UHFFFAOYSA-N
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Description

Stibine, bis(pentafluorophenyl)phenyl- is an organoantimony compound characterized by the presence of two pentafluorophenyl groups and one phenyl group attached to a central antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stibine, bis(pentafluorophenyl)phenyl- typically involves the reaction of antimony trichloride with pentafluorophenyl lithium and phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants.

Industrial Production Methods

Industrial production of Stibine, bis(pentafluorophenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Stibine, bis(pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony(V) derivatives.

    Reduction: It can be reduced to form lower oxidation state antimony compounds.

    Substitution: The pentafluorophenyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.

Scientific Research Applications

Stibine, bis(pentafluorophenyl)phenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Stibine, bis(pentafluorophenyl)phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property makes it useful in catalysis and in the formation of coordination complexes. The specific pathways involved depend on the context of its use, such as in catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(pentafluorophenyl)borate: This compound also contains pentafluorophenyl groups and is used as a weakly coordinating anion in various applications.

    Bis(pentafluorophenyl)mercury: Similar in structure, this compound is used in coordination chemistry and has unique properties due to the presence of mercury.

Uniqueness

Stibine, bis(pentafluorophenyl)phenyl- is unique due to the presence of antimony, which imparts distinct chemical properties compared to similar compounds containing boron or mercury

Properties

CAS No.

21041-56-5

Molecular Formula

C18H5F10Sb

Molecular Weight

533.0 g/mol

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-phenylstibane

InChI

InChI=1S/2C6F5.C6H5.Sb/c2*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;1-5H;

InChI Key

QBCOHNFSGAVGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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